2-{[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, and a pyridinylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multi-step organic reactionsThe final steps involve the addition of the sulfanyl group and the condensation with pyridin-4-ylmethylidene acetohydrazide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted phenyl derivatives .
Scientific Research Applications
2-{[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(3-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- **2-{[5-(3-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H17BrN6OS |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-[[5-(3-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H17BrN6OS/c1-2-10-26-18(15-4-3-5-16(20)11-15)24-25-19(26)28-13-17(27)23-22-12-14-6-8-21-9-7-14/h2-9,11-12H,1,10,13H2,(H,23,27)/b22-12+ |
InChI Key |
OTDJARLDAUFQPT-WSDLNYQXSA-N |
Isomeric SMILES |
C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=NC=C2)C3=CC(=CC=C3)Br |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC=NC=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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